![molecular formula C11H15O3P B6339776 Dimethyl (4-styrylmethyl)phosphonate CAS No. 266356-24-5](/img/structure/B6339776.png)
Dimethyl (4-styrylmethyl)phosphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dimethyl (4-styrylmethyl)phosphonate, also known as DMSP, is an organophosphorus compound with the molecular formula C9H13O3P. It is a colorless solid that is insoluble in water, but soluble in organic solvents. DMSP is an important intermediate in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. It has also been used in the synthesis of polymers, catalysts, and other materials. DMSP is an important compound that has been widely studied due to its various applications in the scientific and industrial fields.
Mechanism of Action
Dimethyl (4-styrylmethyl)phosphonate acts as an inhibitor of enzymes in biochemical and physiological processes. It binds to the active site of enzymes, blocking the binding of substrates and preventing the enzyme from catalyzing the reaction. This inhibition of enzymes can lead to changes in cell metabolism and other biochemical and physiological processes.
Biochemical and Physiological Effects
Dimethyl (4-styrylmethyl)phosphonate has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes involved in cell metabolism, such as those involved in glycolysis, fatty acid oxidation, and the citric acid cycle. Dimethyl (4-styrylmethyl)phosphonate has also been shown to inhibit the activity of enzymes involved in the biosynthesis of amino acids, nucleotides, and other cellular components. In addition, Dimethyl (4-styrylmethyl)phosphonate has been shown to inhibit the activity of enzymes involved in the detoxification of xenobiotics, as well as enzymes involved in the synthesis of neurotransmitters.
Advantages and Limitations for Lab Experiments
Dimethyl (4-styrylmethyl)phosphonate has several advantages for laboratory experiments. It is relatively inexpensive and easy to synthesize, and it has a wide range of applications in scientific research. However, it is important to note that Dimethyl (4-styrylmethyl)phosphonate is toxic and can be harmful if not handled properly. It is also important to note that Dimethyl (4-styrylmethyl)phosphonate is not approved for use in humans or animals.
Future Directions
There are several potential future directions for research on Dimethyl (4-styrylmethyl)phosphonate. These include further investigation of its biochemical and physiological effects, as well as its potential applications in the synthesis of pharmaceuticals and agrochemicals. Additionally, further research on the mechanism of action of Dimethyl (4-styrylmethyl)phosphonate could lead to a better understanding of its effects on enzymes and cell metabolism. Additionally, further research into the potential toxic effects of Dimethyl (4-styrylmethyl)phosphonate could lead to improved safety protocols for its use in laboratory experiments. Finally, further research into the potential applications of Dimethyl (4-styrylmethyl)phosphonate in the synthesis of polymers, catalysts, and other materials could lead to new and innovative products.
Synthesis Methods
Dimethyl (4-styrylmethyl)phosphonate can be synthesized from dimethyl sulfate and 4-styrylmethyl alcohol in the presence of a base, such as sodium hydroxide or potassium hydroxide. The reaction is carried out in an aqueous solution at a temperature of 60-70°C. The reaction is complete when the reaction mixture is neutralized with hydrochloric acid. The product is then purified by recrystallization from an aqueous solution of sodium hydroxide or potassium hydroxide.
Scientific Research Applications
Dimethyl (4-styrylmethyl)phosphonate has been widely used in scientific research due to its wide range of applications. It has been used in the synthesis of various compounds, such as polymers, catalysts, and other materials. It has also been used in the synthesis of pharmaceuticals and agrochemicals. Dimethyl (4-styrylmethyl)phosphonate has also been used in the study of biochemical and physiological processes, such as enzyme inhibition, cell metabolism, and enzyme catalysis.
properties
IUPAC Name |
1-(dimethoxyphosphorylmethyl)-4-ethenylbenzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15O3P/c1-4-10-5-7-11(8-6-10)9-15(12,13-2)14-3/h4-8H,1,9H2,2-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKVHRFWMQZPKBW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COP(=O)(CC1=CC=C(C=C1)C=C)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15O3P |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Dimethyl (4-styrylmethyl)phosphonate |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.